Undecanophenone
Description
Contextualization within Chemical Sciences
Undecanophenone, systematically named 1-phenylundecan-1-one, is an organic compound with the chemical formula C17H26O. nih.govchembk.com It consists of a phenyl group attached to a carbonyl group, which is in turn bonded to a ten-carbon alkyl chain (a decyl group). nih.govchemicalbook.com This structure places it in the category of aromatic ketones. Its molecular weight is approximately 246.39 g/mol . chemicalbook.comfishersci.at
The presence of both a polar carbonyl group and a nonpolar extended alkyl chain gives this compound amphipathic properties, influencing its solubility and reactivity. It is soluble in organic solvents like alcohols and ethers. chembk.com The chemical reactivity of this compound is characteristic of ketones, involving the carbonyl group and the adjacent alpha-carbons. These reactions can include nucleophilic additions to the carbonyl carbon and reactions at the alpha-position, such as enolate formation.
Spectroscopic techniques are crucial for the identification and characterization of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm its structure. nih.govtcichemicals.com
| Property | Value |
| IUPAC Name | 1-phenylundecan-1-one nih.gov |
| CAS Number | 4433-30-1 nih.gov |
| Molecular Formula | C17H26O nih.gov |
| Molecular Weight | 246.39 g/mol chemicalbook.comfishersci.at |
| Appearance | White or colorless powder to lump to clear liquid tcichemicals.comtcichemicals.com |
| Melting Point | 28-30 °C chembk.comfishersci.at |
| Boiling Point | 202-204 °C at 14 mmHg chembk.com |
Significance and Research Trajectories of this compound
The significance of this compound in academic research spans several fields, primarily due to its utility as a synthetic intermediate and its presence in natural products.
Organic Synthesis: this compound serves as a valuable building block in organic synthesis. ugent.be Its carbonyl group and alpha-hydrogens allow for a variety of chemical transformations. For instance, it can undergo reactions like the Mannich reaction to form more complex molecules. google.com Research has also explored its use in the synthesis of substituted derivatives, such as 3'-chloro-2',6'-dihydroxythis compound, highlighting its role as a precursor to novel compounds with potentially interesting properties. prepchem.com The synthesis of this compound itself can be achieved through methods like the reaction between undecanoic acid and a ketonizing agent. chembk.com
Natural Products and Phytochemistry: this compound has been identified as a phytochemical in various plant species. For example, it has been detected in the leaf extract of Withania somnifera (Ashwagandha), a plant known for its medicinal properties. ekb.egresearchgate.netekb.eg Its presence in such extracts prompts further investigation into its potential biological activities. Studies have identified n-undecanophenone as one of the compounds in the ethanolic extract of Withania somnifera leaves through GC-MS analysis. ekb.egscinito.ai
Polymer Science: While direct research on this compound in polymer science is not extensive, its structural motifs are relevant. The reactivity of the carbonyl group is a key feature in various polymerization and polymer modification reactions. rsc.orgbeilstein-journals.org Ketone functionalities, in general, are utilized in polymer chemistry for creating specific polymer architectures and for post-polymerization modifications. The principles of radical chemistry, which can be applied to molecules like this compound, are fundamental to many polymerization processes. beilstein-journals.org
Future Research Directions: Ongoing and future research is likely to continue exploring the synthetic utility of this compound to create novel organic molecules. Furthermore, its identification in medicinal plants suggests a trajectory for research into its pharmacological and biological effects. researchgate.net The investigation of its derivatives and their potential applications remains a promising area of study.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylundecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-12-15-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJBFOGCFZHBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196141 | |
| Record name | 1-Phenylundecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-30-1 | |
| Record name | 1-Phenyl-1-undecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecanophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylundecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylundecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | UNDECANOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F82ATS00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Isolation Methodologies of Undecanophenone
Identification and Distribution in Biological Systems
Undecanophenone has been identified in a diverse range of plant species and is notably involved in plant-insect interactions. Its distribution is particularly significant in the essential oils and specialized tissues of certain plants.
The compound is a principal constituent of the essential oil of common rue (Ruta graveolens). researchgate.netwikipedia.org Studies analyzing this essential oil have reported this compound concentrations ranging from 46.8% to as high as 76.19% of the total oil, making it one of the most abundant components. researchgate.netwikipedia.org It is also found in a variety of other plants, including bananas, cloves, ginger, and guava. wikipedia.org
Another significant natural source is the wild tomato species, Solanum habrochaites. This plant synthesizes and stores high levels of this compound, along with 2-tridecanone, in its glandular trichomes—specialized hairs on the plant's surface. researchgate.netnih.govmdpi.comgoogle.com In this context, this compound functions as a powerful allomone, protecting the plant by repelling and poisoning various herbivorous insects. nih.govgoogle.com The compound has also been identified as a minor component (4.47%) in the ethanolic leaf extract of Withania somnifera. researchgate.netumich.edukspublisher.com
Table 1: Natural Sources of this compound
| Biological Source | Part of Organism | Compound Concentration | Reference(s) |
|---|---|---|---|
| Ruta graveolens (Common Rue) | Aerial Parts (Essential Oil) | 46.8% - 76.19% | researchgate.netwikipedia.org |
| Solanum habrochaites (Wild Tomato) | Glandular Trichomes | High, major component | researchgate.netnih.govchinbullbotany.com |
| Withania somnifera (Ashwagandha) | Leaves (Ethanolic Extract) | 4.47% | researchgate.netumich.edu |
| Houttuynia cordata | Plant | Present | wikipedia.orgmdpi.com |
Advanced Extraction Techniques from Natural Sources
The extraction of this compound from its natural sources depends on the matrix in which it is found and its volatility. Given that it is a primary component of essential oils, distillation methods are highly effective. For other plant tissues, solvent-based extractions are employed.
Hydrodistillation and Steam Distillation This is the most common method for isolating essential oils from aromatic plants like Ruta graveolens. researchgate.netwikipedia.org The process involves boiling plant material with water. The resulting steam, carrying the volatile compounds (including this compound), is cooled in a condenser. The condensed liquid, a mixture of water and essential oil, separates into two layers, allowing the oil to be collected. Steam distillation is a variation where steam is passed through the plant material, which is a gentler process that can prevent the degradation of some sensitive compounds. wikipedia.org
Solvent Extraction For sources where this compound is not part of a volatile essential oil, extraction with organic solvents is used. In studies on Withania somnifera, dried and powdered leaves were soaked in ethanol (B145695) to dissolve the bioactive molecules, including this compound. umich.edu Similarly, to analyze the compounds on the surface of wild tomato leaves, n-hexane is used to wash the leaflets, effectively dissolving the contents of the trichomes for subsequent analysis. biorxiv.org After extraction, the solvent is typically removed using a rotary evaporator to yield a concentrated extract. researchgate.net
Table 2: Extraction Methods for this compound from Natural Sources
| Extraction Technique | Target Source | Principle of Operation | Reference(s) |
|---|---|---|---|
| Hydrodistillation / Steam Distillation | Ruta graveolens | Separation of volatile compounds based on their boiling points using steam. | researchgate.netwikipedia.org |
| Solvent Extraction (Ethanol) | Withania somnifera | Use of ethanol to dissolve and extract compounds from dried plant material. | umich.edu |
| Solvent Extraction (n-Hexane) | Solanum habrochaites | Use of a nonpolar solvent to wash and collect metabolites from leaf surface trichomes. | biorxiv.org |
Chromatographic and Spectroscopic Methods for Isolation and Purity Assessment
Following crude extraction, this compound must be separated from a complex mixture of other natural products and its purity must be verified. This is accomplished through a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the definitive analytical method for identifying and quantifying volatile compounds like this compound in natural extracts. nih.gov In this technique, the extract is injected into a gas chromatograph, where it is vaporized. An inert carrier gas moves the vaporized compounds through a long column containing a stationary phase. Compounds separate based on their volatility and interaction with the stationary phase. nih.gov As each compound exits the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment into ions. The resulting mass spectrum is a unique "fingerprint" that allows for the unambiguous identification and quantification of the compound. researchgate.netwikipedia.orgresearchgate.net
Liquid Chromatography For preparative scale work, liquid chromatography techniques are essential. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a fundamental step for the initial fractionation of a crude extract. wikidata.org For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is used. biorxiv.org While HPLC is more commonly used for less volatile compounds, it can be adapted for preparative isolation of specific fractions from a complex extract before final purification. biorxiv.org
Spectroscopic Confirmation Once a compound is isolated in pure form, its structure is confirmed using spectroscopic methods. While MS provides mass information, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. google.com Infrared (IR) spectroscopy is used to identify the functional groups present, such as the characteristic carbonyl (C=O) group of a ketone. google.com The combination of these techniques (MS, NMR, and IR) provides conclusive proof of the structure and purity of the isolated this compound.
Synthetic Pathways and Derivatization Studies of Undecanophenone
Established Organic Synthesis Routes for Undecanophenone
The most prominent and well-established method for synthesizing this compound is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.comwikipedia.org This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com
For this compound, the reaction typically proceeds by treating benzene with undecanoyl chloride. Aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst. libretexts.orgnumberanalytics.com The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring, leading to the formation of this compound after a deprotonation step that restores the aromaticity of the ring. libretexts.orgwikipedia.org The formed ketone product can form a complex with the Lewis acid, often requiring more than stoichiometric amounts of the catalyst. wikipedia.org
Table 1: Key Components in Friedel-Crafts Acylation for this compound Synthesis
| Role | Chemical Compound | Formula |
| Aromatic Substrate | Benzene | C₆H₆ |
| Acylating Agent | Undecanoyl chloride | C₁₁H₂₁ClO |
| Catalyst | Aluminum chloride | AlCl₃ |
| Product | This compound | C₁₇H₂₆O |
This method is a reliable and straightforward route to aryl ketones and remains a fundamental process in organic synthesis. chemistryjournals.net
Exploration of Novel Synthetic Methodologies
While Friedel-Crafts acylation is a staple, research has moved towards developing more sustainable and efficient synthetic methods. A significant drawback of the traditional method is the use of stoichiometric or excess amounts of corrosive and moisture-sensitive catalysts like AlCl₃, which generate hazardous waste. chemistryjournals.net
Novel methodologies focus on the use of heterogeneous solid acid catalysts, such as zeolites (e.g., Hβ, ZSM-5) and metal oxides (e.g., ZnO). chemistryjournals.netresearchgate.netresearchgate.net These catalysts offer significant advantages, including easier separation from the reaction mixture, reduced waste generation, and the potential for recycling and reuse. researchgate.net For instance, ZnO has been reported as an efficient, reusable catalyst for the Friedel-Crafts acylation of arenes with acid chlorides under solvent-free conditions. chemistryjournals.net Other approaches aim to improve catalyst turnover and performance under milder conditions, such as using lanthanide triflates or a combination of hafnium(IV) triflate and trifluoromethanesulfonic acid. chemistryjournals.net
Additionally, innovative green chemistry approaches are being explored. These include palladium/light-induced carbonylative cross-coupling of alkyl iodides and arylboronic acids, which provides a pathway to alkyl aryl ketones. acs.org Another green method involves the copper-catalyzed tandem multiple oxidative dehydrogenation and cycloaddition of aryl-alkyl ketones using air as the oxidant and an environmentally friendly solvent, showcasing a move towards more sustainable chemical production. rsc.org
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts, offering a powerful strategy for producing complex molecules. mdpi.com This approach is particularly valuable for creating chiral compounds with high enantiomeric purity. mdpi.com For this compound and its derivatives, enzymes like lipases and ketoreductases (KREDs) are of significant interest. ontosight.aiscielo.br
While direct enzymatic synthesis of this compound is not widely documented, chemoenzymatic strategies are highly relevant for producing its chiral derivatives. For example, a prochiral ketone like this compound can be stereoselectively reduced to a chiral alcohol, 1-phenylundecan-1-ol. This can be achieved using ketoreductases (also known as aldo-keto reductases or alcohol dehydrogenases), which catalyze the reduction of ketones to alcohols with high enantio-, chemo-, and regioselectivity, often using cofactors like NADPH. ontosight.aiplos.orgmdpi.com
Alternatively, a chemical reduction can produce a racemic alcohol, which is then resolved using a lipase. Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective transesterification or hydrolysis. mdpi.commdpi.comresearchgate.net For instance, in a process called kinetic resolution, one enantiomer of the alcohol is selectively acylated by the lipase, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting or non-reacting enantiomer (as an alcohol). mdpi.comchemrxiv.org This dual chemical-enzymatic route provides access to enantiomerically pure alcohol derivatives of this compound.
Rational Design and Synthesis of this compound Analogs and Derivatives
This compound serves as a versatile starting material for the synthesis of various analogs and derivatives with potentially interesting chemical and biological properties. The reactivity of its ketone functional group and the adjacent methylene (B1212753) protons allows for a range of chemical modifications.
A notable derivatization is the Mannich reaction, a three-component condensation involving an amine, formaldehyde (B43269), and a compound with an acidic proton, such as a ketone. wikipedia.orgbyjus.comyoutube.com this compound can be reacted with formaldehyde and a secondary amine (like dimethylamine) in an acidic medium to produce a β-amino-ketone, also known as a Mannich base. google.comorganic-chemistry.org A specific example is the synthesis of (2-benzoylundecyl)-dimethylamine hydrochloride from this compound. google.com These Mannich bases and their subsequent reduction products are explored for various applications. google.com
Other synthetic modifications include reactions on the aromatic ring or the alkyl chain. For instance, bromination of related dimethoxy-undecanophenone derivatives has been studied. researchgate.net Furthermore, the synthesis of hydroxylated analogs, such as 7-hydroxythis compound, has been explored, often in the context of creating flavonoid-like structures or modifying lipophilicity. researchgate.net The synthesis of butyrophenone (B1668137) analogs, where the core structure is modified, has also been investigated in the search for novel compounds. nih.gov
Table 2: Examples of this compound Derivatives and Analogs
| Base Compound | Reaction Type | Derivative/Analog |
| This compound | Mannich Reaction | (2-Benzoylundecyl)-dimethylamine hydrochloride |
| 3,5-Dimethoxy-undecanophenone | Reduction (with Zn/acetic acid) | 1-(3,5-Dimethoxyphenyl)undecane |
| This compound | Reduction of Ketone | 1-Phenylundecan-1-ol |
| Haloperidol (Butyrophenone) | Structural Modification | Diazepane analog of haloperidol |
The rational design of these derivatives allows for the fine-tuning of molecular properties for specific applications.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
This compound itself is an achiral molecule and thus does not have enantiomers or diastereomers. However, its chemical transformation, particularly the reduction of the carbonyl group, creates a new stereogenic center at the carbinol carbon, resulting in the chiral alcohol 1-phenylundecan-1-ol. The stereoselective synthesis of the enantiomers of this alcohol is a significant area of research.
Asymmetric reduction of prochiral ketones is a primary method for obtaining enantiomerically pure alcohols. wikipedia.org This can be achieved using various catalytic systems:
Chiral Catalysts with Hydride Reagents : Stoichiometric reductions can be performed with hydride reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) that have been modified with chiral ligands. wikipedia.org Catalytic approaches often employ chiral oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) with borane (B79455) as the stoichiometric reductant. wikipedia.orgmdpi.com
Asymmetric Transfer Hydrogenation (ATH) : This method uses a chiral transition metal catalyst, such as those based on Ruthenium, Rhodium, or Iridium, to transfer hydrogen from a source like isopropanol (B130326) or formic acid to the ketone. wikipedia.org Chiral diamine or amino alcohol ligands are crucial for inducing high enantioselectivity in the reduction of aryl alkyl ketones. mdpi.comrsc.org
Enzymatic Reduction : As mentioned in section 3.3, ketoreductases (KREDs) are highly efficient biocatalysts for the asymmetric reduction of ketones to chiral alcohols, often with excellent enantiomeric excess (>99% ee). ontosight.aiplos.org
Another powerful strategy is Dynamic Kinetic Resolution (DKR). princeton.edursc.org In DKR, a racemic intermediate (e.g., a racemic alcohol precursor) is subjected to a resolution process (often enzymatic, using a lipase) under conditions that continuously racemize the unreacted starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limit of standard kinetic resolution. princeton.edu
These stereoselective methods are crucial for producing specific enantiomers of this compound derivatives, which is vital when one enantiomer possesses desired biological activity while the other is inactive or exhibits unwanted side effects.
Biological Activities and Mechanisms of Action Research of Undecanophenone
Investigations into Antimicrobial Activities
The antimicrobial properties of undecanophenone and related ketones have been evaluated against a range of microorganisms, including both bacteria and fungi. These studies provide insight into the compound's spectrum of activity and efficacy.
Table 1: Antibacterial Activity of Undecan-x-ones
| Compound | Bacterial Strain | Activity Level | Source |
|---|---|---|---|
| Undecan-2-one | Escherichia coli | Low | ssl-images-amazon.comnih.gov |
| Undecan-2-one | Bacillus subtilis | Low | ssl-images-amazon.comnih.gov |
| Undecan-3-one | Escherichia coli | Low | nih.gov |
| Undecan-3-one | Bacillus subtilis | Low | nih.gov |
| Undecan-4-one | Escherichia coli | Low | nih.gov |
| Undecan-4-one | Bacillus subtilis | Low | nih.gov |
In contrast to its antibacterial properties, this compound has demonstrated significant antifungal activity. Studies have shown that undecan-x-ones are effective against various fungal species. ssl-images-amazon.comnih.gov Undecan-2-one and undecan-3-one, in particular, exhibited high activity against the yeast Candida mycoderma. nih.govnih.gov Furthermore, all tested undecan-x-ones (2, 3, and 4) showed the strongest antimicrobial effect against the mold Aspergillus niger. ssl-images-amazon.comnih.gov This high fungistatic activity suggests a potential application for these compounds as preservatives in food and cosmetic products. ssl-images-amazon.comnih.govnih.gov The presence of n-undecanophenone in Withania somnifera leaf extracts also correlates with the plant's documented antifungal activity against species like Aspergillus flavus, Dreschlera turcica, and Fusarium verticillioides. researchgate.net
Table 2: Antifungal Activity of Undecan-x-ones
| Compound | Fungal Strain | Activity Level | Source |
|---|---|---|---|
| Undecan-2-one | Candida mycoderma | High | nih.govnih.gov |
| Undecan-2-one | Aspergillus niger | Strong | ssl-images-amazon.comnih.gov |
| Undecan-3-one | Candida mycoderma | High | nih.govnih.gov |
| Undecan-3-one | Aspergillus niger | Strong | ssl-images-amazon.comnih.gov |
| Undecan-4-one | Aspergillus niger | Strong | ssl-images-amazon.comnih.gov |
Chirality plays a critical role in the biological activity of many compounds, as enantiomers can interact differently with chiral biological targets like enzymes and receptors. researchgate.netnih.gov This can lead to one enantiomer being significantly more potent, having a different type of activity, or being more toxic than its mirror image. nih.gov For many chiral pesticides and drugs, biological processes are enantioselective, resulting in different rates of degradation and varying effects in biological systems. pew.org
Despite the importance of stereochemistry in biological action, specific research comparing the antibacterial or antifungal efficacy of the individual enantiomers of this compound is not available in the reviewed scientific literature. Such studies would be necessary to determine if one enantiomer is responsible for the observed antifungal activity and to what extent the other enantiomer contributes, if at all. nih.gov
Other Documented Bioactivities and Therapeutic Potential Research
Beyond antimicrobial activities, the therapeutic potential of this compound is not well-documented in publicly available research. While it is a component of various plant extracts known for a range of medicinal properties, its specific contribution to these effects has not been elucidated. nih.govrsc.org A patent from 1954 mentions that unquaternized Mannich reaction compounds derived from this compound have applications as therapeutic agents, although the specific therapeutic uses are not detailed. mdpi.com The current body of scientific literature focuses almost exclusively on the antimicrobial aspects of this compound, and further research is needed to explore other potential bioactivities and therapeutic applications.
Elucidation of Molecular Mechanisms of Biological Action
Understanding the molecular mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic or preservative agent. For this compound, particularly its antifungal action, the precise molecular mechanism has not been specifically determined. However, general mechanisms for antifungal agents can provide a framework for potential modes of action.
Many antifungal drugs target unique components of fungal cells, such as the cell wall or the synthesis of ergosterol (B1671047), a sterol essential for fungal cell membrane integrity. nih.govscielo.bramazonaws.com Classes of antifungals like azoles and polyenes function by inhibiting ergosterol synthesis or by binding to it, thereby disrupting the cell membrane. nih.govamazonaws.com Given this compound's nature as a relatively lipophilic ketone, it is plausible that its mechanism involves interaction with and disruption of the fungal cell membrane, leading to increased permeability and cell death. This is a common mechanism for essential oil components and other lipophilic antimicrobial compounds. However, without specific molecular studies, this remains a hypothesis.
The specific cellular targets of this compound have not been identified in the reviewed literature. Target identification is a critical step in drug discovery that clarifies a compound's mechanism of action and potential off-target effects. pelagobio.comnih.gov Techniques such as photoaffinity labeling and cellular thermal shift assay (CETSA) are used to identify the direct molecular binding partners of a compound within the cell. pelagobio.comnih.gov To date, such studies have not been published for this compound, and therefore its direct molecular targets within fungal or bacterial cells remain unknown. Further research employing these modern proteomics and chemical biology approaches would be required to identify and validate the specific proteins or other cellular components with which this compound interacts to exert its antifungal effects.
Biochemical Pathway Modulation Studies
Research into the specific biochemical pathway modulation by this compound is an emerging field. While comprehensive studies detailing its precise molecular targets are not extensively documented, its observed biological activities, such as antimicrobial and insecticidal effects, provide a foundation for hypothesizing its potential mechanisms of action.
The antimicrobial properties of undecan-x-ones, including undecan-2-one which is structurally related to this compound, have been investigated against various microorganisms. nih.gov The fungistatic activity, in particular, suggests a potential interference with essential fungal biochemical pathways. nih.gov These could include pathways involved in cell wall synthesis, ergosterol biosynthesis, or cellular respiration. For instance, many antifungal agents act by inhibiting enzymes crucial for the integrity of the fungal cell membrane, such as lanosterol (B1674476) 14α-demethylase in the ergosterol pathway. Given the lipophilic nature of this compound, it is plausible that it could interact with and disrupt membrane-bound enzyme systems.
Furthermore, the insecticidal activity reported for some long-chain ketones and essential oils containing them points towards potential neurotoxic mechanisms. nih.govnih.gov A common target for insecticides is the insect nervous system, particularly enzymes like acetylcholinesterase (AChE), which is critical for neurotransmission. nih.gov Inhibition of AChE leads to the accumulation of acetylcholine (B1216132) at the synaptic cleft, causing hyperexcitation and subsequent paralysis and death of the insect. While direct evidence for this compound's effect on AChE is not yet available, this remains a viable hypothesis for its insecticidal action.
Another potential area of biochemical modulation is related to the general metabolism of lipids and ketones. nih.govresearchgate.netnih.gov As a long-chain ketone, this compound could potentially interact with enzymes involved in fatty acid and ketone body metabolism, although this is speculative and requires further investigation. nih.govresearchgate.netnih.gov
Membrane Interaction Dynamics
The interaction of this compound with biological membranes is a critical aspect of its mechanism of action, particularly concerning its antimicrobial and cytotoxic activities. The structure of this compound, featuring a long lipophilic alkyl chain and a polar ketone group, suggests an amphipathic nature that facilitates its interaction with the lipid bilayers of cell membranes. nih.govresearchgate.net
Studies on long-chain alkyl ketones and similar amphiphilic molecules have shown that the length of the alkyl chain is a determining factor in their ability to penetrate and disrupt cell membranes. researchgate.netacs.org Longer alkyl chains enhance the compound's lipophilicity, allowing for easier insertion into the hydrophobic core of the lipid bilayer. This insertion can lead to a variety of effects on the membrane's physical properties:
Increased Fluidity: The presence of foreign molecules within the lipid bilayer can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity.
Altered Permeability: This disruption can create transient pores or defects in the membrane, increasing its permeability to ions and other small molecules. This loss of selective permeability can disrupt cellular homeostasis and lead to cell death.
Membrane Destabilization: At higher concentrations, the accumulation of this compound within the membrane could lead to significant destabilization and eventual lysis of the cell.
The antimicrobial activity of undecan-x-ones has been demonstrated, with varying degrees of efficacy against different microorganisms. nih.gov This suggests that the precise nature of the interaction may depend on the specific composition and structure of the target cell membrane. For instance, the cell walls of Gram-positive and Gram-negative bacteria differ significantly, which could influence the ability of this compound to reach and interact with the plasma membrane.
The following table summarizes the antimicrobial activity of undecan-x-ones, providing insight into their potential membrane-disrupting capabilities.
| Compound | Test Organism | Activity Level |
| Undecan-2-one | Escherichia coli | Low |
| Undecan-2-one | Bacillus subtilis | Low |
| Undecan-2-one | Candida mycoderma | High |
| Undecan-2-one | Aspergillus niger | Strongest |
| Undecan-3-one | Candida mycoderma | High |
| Undecan-4-one | Aspergillus niger | Strongest |
Table 1: Antimicrobial Activity of Undecan-x-ones. nih.gov
The high activity against the yeast Candida mycoderma and the mold Aspergillus niger suggests a potent interaction with fungal cell membranes. nih.gov Fungal membranes have a unique lipid composition, including the presence of ergosterol, which could be a specific target for interaction.
Structure Activity Relationship Sar Studies and Molecular Design Strategies for Undecanophenone
Computational Approaches to SAR Analysis
Computational methods are powerful tools for predicting and explaining the biological activities of chemical compounds, providing insights that guide the synthesis of new molecules. uni-bonn.de Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent computational techniques applied to the study of undecanophenone and its analogs.
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. iosrjournals.orgnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. iosrjournals.org For ketones and their derivatives, QSAR studies have been employed to investigate their antifungal activity. iosrjournals.orgresearchgate.net For instance, a QSAR analysis on a series of ketones against Candida albicans revealed that descriptors like molecular weight, polarizability, and molar refractivity are crucial for their antifungal potency. iosrjournals.org Such models can predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts.
Molecular docking is another computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netmdpi.comopenaccessjournals.comopenaccessjournals.com This technique helps in understanding the molecular basis of a compound's activity by visualizing the interactions between the ligand (this compound derivative) and the active site of the target. nih.gov For example, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that contribute to the binding affinity. While specific docking studies on this compound are not extensively detailed in the public domain, the general methodology is widely applied to ketone-containing compounds to explore their mechanisms of action against various biological targets. researchgate.net
The following table summarizes key computational descriptors used in the SAR analysis of ketone derivatives, which are applicable to this compound.
| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP (Partition Coefficient) | Affects the compound's ability to cross cell membranes. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
Experimental Validation of SAR Hypotheses
Computational predictions and SAR hypotheses must be validated through experimental studies. numberanalytics.com This typically involves the chemical synthesis of a series of this compound analogs with systematic structural modifications, followed by biological evaluation to determine their activity. nih.govmdpi.comnih.gov
SAR studies on various classes of compounds, including those with ketone moieties, have demonstrated how modifications to the chemical structure impact biological activity. nih.govnih.gov For this compound, key areas for modification include the alkyl chain and the phenyl ring.
Alkyl Chain Modification: The length and branching of the undecyl chain can significantly influence the lipophilicity and steric bulk of the molecule. Altering the chain length can affect how the molecule interacts with hydrophobic pockets in the target protein.
Phenyl Ring Substitution: Introducing different substituents (e.g., halogens, hydroxyl groups, methoxy (B1213986) groups) on the phenyl ring can alter the electronic properties and hydrogen bonding capabilities of the molecule. mdpi.com The position of these substituents is also critical, as it can dictate the orientation of the molecule within the binding site. researchgate.net
Research on other ketone-bearing scaffolds has provided valuable insights. For example, studies on chalcones (α,β-unsaturated ketones) have shown that the substitution pattern on the aromatic rings is a key determinant of their antimicrobial activity. ijrpc.com Similarly, SAR studies on benzimidazole (B57391) derivatives have identified optimal substitution patterns for enhancing antibacterial efficacy. whiterose.ac.uk
The following table presents hypothetical data for a series of this compound analogs to illustrate how SAR data is typically presented. The biological activity is given as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound | R1 (Alkyl Chain) | R2 (Phenyl Substitution) | IC50 (µM) |
| This compound | n-C10H21 | H | 15.2 |
| Analog 1 | n-C8H17 | H | 25.8 |
| Analog 2 | n-C12H25 | H | 10.5 |
| Analog 3 | n-C10H21 | 4-OH | 8.7 |
| Analog 4 | n-C10H21 | 4-Cl | 12.1 |
| Analog 5 | n-C10H21 | 4-OCH3 | 18.4 |
De Novo Molecular Design Based on this compound Scaffolds
De novo molecular design is a computational strategy used to generate novel molecular structures with desired pharmacological properties, often starting from a known scaffold like this compound. wgtn.ac.nznih.govschrodinger.compharmafeatures.com This approach aims to explore a vast chemical space to identify new chemical entities. schrodinger.com
The process typically involves using algorithms to build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or a set of desired properties. nih.gov The this compound scaffold can serve as a starting point, with computational methods suggesting modifications or entirely new functional groups to attach to the core structure to enhance activity or selectivity. wiley.com
For example, a de novo design program could use the this compound structure bound to a hypothetical enzyme active site as a template. The program would then explore various chemical fragments that could replace or supplement parts of the this compound molecule to form more favorable interactions with the target, potentially leading to the design of more potent inhibitors. This process can be guided by machine learning models trained on large datasets of known active and inactive compounds. schrodinger.com
The ultimate goal of de novo design is to generate novel molecules that are not just simple analogs of the starting compound but represent new chemotypes with improved therapeutic potential. pharmafeatures.com These computationally designed molecules are then synthesized and experimentally tested to validate their predicted activities. wgtn.ac.nz
Advanced Analytical Chemistry Methodologies for Undecanophenone Research
Chromatographic Techniques for Analysis and Quantification
Chromatography is a cornerstone in the analysis of Undecanophenone, enabling its separation from complex mixtures and its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed, each offering distinct advantages. Supercritical Fluid Chromatography (SFC) also presents a powerful, albeit specialized, tool for related separations.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. In research contexts, reversed-phase HPLC (RP-HPLC) is frequently the method of choice for both qualitative identification and quantitative determination.
A typical HPLC method for the quantification of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, delivered in an isocratic or gradient elution mode to achieve optimal separation. japsonline.comresearchgate.netnih.govejgm.co.uk Detection is commonly performed using a Photo-Diode Array (PDA) or UV detector, as the benzoyl group in this compound exhibits strong ultraviolet absorbance. ejgm.co.uk For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a pure this compound standard and plotting the peak area against concentration. japsonline.com This allows for the accurate determination of the compound's concentration in unknown samples.
Table 1: Representative HPLC Method Parameters for Aromatic Ketone Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic) | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at 254 nm or PDA | Detects the analyte based on UV absorbance. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | The volume of sample introduced into the system. |
This table represents typical starting conditions for the analysis of aromatic ketones like this compound and may require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds such as this compound. hmdb.ca It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. utoronto.ca In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar HP-5MS). researchgate.net The column separates compounds based on their boiling points and interactions with the stationary phase.
As each compound elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented by a high-energy electron beam (typically 70 eV). etamu.edu The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification of the compound by comparing it to spectral libraries. etamu.edu For this compound, the fragmentation is characteristic of an aromatic ketone. The molecular ion peak (M+) may be observed, but the most prominent peaks arise from alpha-cleavage, where the bond between the carbonyl group and the alkyl chain breaks.
Table 2: Characteristic GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
| 246 | [C₁₇H₂₆O]⁺ | Molecular Ion (M⁺) |
| 120 | [C₈H₈O]⁺ | Benzoyl cation fragment, often the base peak. nih.gov |
| 105 | [C₇H₅O]⁺ | Formed by loss of a methyl group from the benzoyl fragment. nih.gov |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the carbonyl group. miamioh.edu |
Data sourced from the NIST Mass Spectrometry Data Center and is characteristic of electron ionization (EI) fragmentation. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As a result, chiral separation techniques are not applicable to this compound itself. However, Supercritical Fluid Chromatography (SFC) is a premier technique for the chiral separation of related compounds and is also increasingly used for achiral separations. nih.govrsc.orgmdpi.com
SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which gives it properties between a liquid and a gas. rsc.org This results in low viscosity and high diffusivity, allowing for very fast and efficient separations, often 3-5 times faster than HPLC. mdpi.com For chiral separations, the sample is passed through a column containing a chiral stationary phase (CSP), such as a polysaccharide-based phase. lib4ri.ch The different enantiomers of a chiral analyte interact differently with the CSP, causing them to separate and elute at different times. SFC is considered a "green" technology because it drastically reduces the use of toxic organic solvents compared to normal-phase HPLC. researchgate.net While not used for this compound's enantiomers, its application would be critical for studying chiral derivatives or related chiral ketones in a research setting. mdpi.com
Method Development for Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities in a substance. utexas.edu For this compound, impurities can arise from the synthesis process (e.g., unreacted starting materials, by-products) or from degradation during storage. A common synthesis route is the Friedel-Crafts acylation of benzene (B151609) with undecanoyl chloride.
Analytical method development for impurity profiling aims to create a single method capable of separating the main compound from all potential process-related and degradation impurities. tandfonline.com This often involves a combination of HPLC and GC-MS. A robust HPLC method, typically using gradient elution, is developed to separate this compound from less volatile starting materials (e.g., undecanoyl chloride) and polar by-products. nih.gov GC-MS is effective for detecting highly volatile impurities, such as residual solvents or unreacted benzene. The methods must be validated to be highly sensitive, often with limits of detection (LOD) and quantification (LOQ) in the parts-per-million (ppm) range, to comply with regulatory guidelines. utexas.edu
Spectroscopic Characterization in Research Contexts
Spectroscopy provides definitive structural information, complementing the separation data from chromatography. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the precise molecular structure of organic compounds. miamioh.edu Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC), a complete and unambiguous assignment of all protons and carbons in the this compound molecule can be achieved. acs.org
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the phenyl ring typically appear as multiplets in the downfield region (7.4-8.0 ppm). The methylene (B1212753) protons (α-CH₂) adjacent to the carbonyl group are deshielded and appear as a triplet around 3.0 ppm. The other methylene groups of the long alkyl chain appear as a broad multiplet further upfield, with the terminal methyl group appearing as a triplet around 0.9 ppm.
The ¹³C NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon is highly deshielded and appears as a singlet around 200 ppm. The carbons of the phenyl ring appear between 128-138 ppm, while the carbons of the alkyl chain appear in the upfield region (14-40 ppm).
Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-2', H-6' | ~7.95 | d (doublet) | Aromatic protons ortho to C=O |
| H-3', H-5' | ~7.45 | t (triplet) | Aromatic protons meta to C=O |
| H-4' | ~7.55 | t (triplet) | Aromatic proton para to C=O |
| H-2 | ~2.98 | t (triplet) | -CH₂- adjacent to C=O |
| H-3 to H-10 | ~1.2-1.7 | m (multiplet) | -(CH₂)₈- alkyl chain |
| H-11 | ~0.88 | t (triplet) | Terminal -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| C-1 | ~200.5 | Carbonyl (C=O) | |
| C-1' | ~137.0 | Aromatic C attached to C=O | |
| C-2', C-6' | ~128.5 | Aromatic CH ortho to C=O | |
| C-3', C-5' | ~128.0 | Aromatic CH meta to C=O | |
| C-4' | ~132.8 | Aromatic CH para to C=O | |
| C-2 | ~38.5 | -CH₂- adjacent to C=O | |
| C-3 to C-10 | ~22-32 | -(CH₂)₈- alkyl chain | |
| C-11 | ~14.1 | Terminal -CH₃ |
Note: NMR spectral data are predicted and may vary based on the solvent and experimental conditions. Data is compiled from spectral databases and computational prediction tools. lib4ri.chaist.go.jpuni-koeln.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. msu.edu In a typical electron ionization (EI) mass spectrometer, this compound molecules are bombarded with high-energy electrons, causing the removal of an electron to form a positively charged molecular ion (M•+). uni-saarland.dechemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight. For this compound (C17H26O), the nominal molecular weight is 246 g/mol . nih.gov
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.ukwikipedia.org The fragmentation pattern is predictable and serves as a molecular fingerprint, aiding in structural confirmation. The fragmentation of ketones is often dominated by alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org
For this compound, two primary alpha-cleavage pathways are expected:
Cleavage between the carbonyl carbon and the phenyl group, resulting in a benzoyl cation.
Cleavage between the carbonyl carbon and the decyl chain.
The analysis of this compound's mass spectrum shows a prominent molecular ion peak at m/z 246. nih.govnist.gov The most abundant fragment ion, or base peak, is observed at m/z 120. nih.gov This corresponds to the C8H8O+ fragment, likely the benzoyl cation with a rearranged hydrogen. Another significant fragment appears at m/z 105, corresponding to the benzoyl cation (C7H5O+). nih.gov These key fragments are critical for confirming the identity of this compound. wikipedia.org
Table 1: Key Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Assigned Fragment | Significance |
| 246 | Moderate | [C17H26O]•+ | Molecular Ion |
| 120 | Base Peak (Highest) | [C8H8O]+ | Product of alpha-cleavage |
| 105 | High | [C7H5O]+ | Benzoyl Cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound. wikipedia.orglibretexts.org
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. libretexts.org The IR spectrum of this compound exhibits distinct absorption bands that confirm its key structural features. The most prominent peak is the strong absorption from the carbonyl (C=O) group of the ketone, which is characteristic of aryl ketones. Additional bands correspond to the C-H stretching of the aromatic ring and the aliphatic decyl chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. msu.edutechnologynetworks.com This technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light. msu.edu In this compound, the benzoyl group (a phenyl group attached to a carbonyl group) acts as a chromophore. The conjugated system of the benzene ring and the carbonyl group gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can provide insights into the electronic structure of the molecule. azooptics.com
Table 2: Spectroscopic Data for this compound Functional Groups
| Spectroscopy Type | Functional Group | Characteristic Absorption Range |
| Infrared (IR) | Ketone (C=O Stretch) | ~1685 cm⁻¹ |
| Infrared (IR) | Aromatic (C-H Stretch) | ~3000-3100 cm⁻¹ |
| Infrared (IR) | Aliphatic (C-H Stretch) | ~2850-2960 cm⁻¹ |
| Ultraviolet-Visible (UV-Vis) | Benzoyl Chromophore (π→π) | ~240 nm |
| Ultraviolet-Visible (UV-Vis) | Benzoyl Chromophore (n→π) | ~280 nm |
Advanced Analytical Method Development and Validation for Research Applications
For quantitative research involving this compound, it is crucial to develop and validate analytical methods to ensure they are reliable, accurate, and fit for purpose. labmanager.comparticle.dk Method validation is the process of providing documented evidence that a specific analytical procedure consistently produces a result that meets pre-determined acceptance criteria. particle.dkdemarcheiso17025.com The International Council for Harmonisation (ICH) provides guidelines for validation, which include assessing parameters such as robustness, reproducibility, detection limits, and specificity. europa.eu
Method Robustness and Reproducibility Assessment
Robustness refers to an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For a typical chromatographic method (e.g., HPLC or GC) for this compound analysis, robustness would be assessed by intentionally varying parameters such as:
The pH of the mobile phase
Mobile phase composition
Column temperature
Flow rate
Reproducibility expresses the precision between different laboratories, often as part of collaborative studies. It assesses the consistency of results when the method is performed by different analysts, on different instruments, and on different days. europa.eu The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. europa.eu
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of an analyte that can be reliably handled by a method. nih.gov
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is the concentration that gives a signal significantly different from the background noise. cawood.co.uk
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
There are several methods for determining LOD and LOQ, with the most common being based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. sepscience.comresearchgate.net
Table 3: Common Methods for LOD and LOQ Determination
| Method | LOD Calculation | LOQ Calculation | Notes |
| Signal-to-Noise Ratio | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 10:1 | Requires analysis of samples with known low concentrations of the analyte. researchgate.net |
| Calibration Curve | LOD = 3.3 * (σ / S) | LOQ = 10 * (σ / S) | σ = Standard deviation of the y-intercepts of regression lines; S = Slope of the calibration curve. sepscience.com |
Specificity and Selectivity in Complex Matrices
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. labmanager.comeuropa.euSelectivity is often used interchangeably with specificity and refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components. adryan.com
In research applications, this compound might be analyzed in complex matrices like environmental samples or biological fluids. To establish specificity, the analytical method must be able to distinguish this compound from all other substances in the sample. This is typically demonstrated by:
Analyzing blank matrix samples: A sample of the matrix without the analyte is analyzed to show that no interfering peaks are present at the retention time or m/z of this compound.
Analyzing spiked samples: The blank matrix is spiked with this compound and any potential interfering compounds to demonstrate that the analyte's signal is not affected and can be clearly resolved.
For chromatographic methods, specificity is often confirmed by achieving baseline separation between the analyte peak and peaks from other components. In mass spectrometry-based methods, specificity is enhanced by monitoring unique fragment ions of this compound.
Computational Chemistry and Molecular Modeling Studies of Undecanophenone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic distribution, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in computational chemistry to predict molecular properties. For a molecule like undecanophenone, DFT calculations can elucidate the geometry of its most stable conformation, bond lengths, bond angles, and the distribution of electron density.
While direct DFT studies on this compound are scarce, research on simpler analogs like acetophenone (B1666503) provides a clear indication of the insights that can be gained. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecular geometry of this compound. nih.gov These calculations would likely reveal a planar arrangement of the phenyl ring and the carbonyl group to maximize π-conjugation. The long undecyl chain, however, would introduce significant conformational flexibility.
DFT calculations also provide access to key electronic properties that govern a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would be centered on the carbonyl group, which is the most electrophilic site.
A hypothetical DFT study on this compound could yield data similar to that obtained for smaller aromatic ketones. The table below illustrates the kind of data that would be generated, with placeholder values for this compound based on trends observed for related molecules.
| Property | Acetophenone (Example) | This compound (Hypothetical) |
| HOMO Energy | -6.5 eV | -6.3 eV |
| LUMO Energy | -1.2 eV | -1.1 eV |
| HOMO-LUMO Gap | 5.3 eV | 5.2 eV |
| Dipole Moment | 2.9 D | 3.1 D |
Note: The values for this compound are hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP map would clearly show a region of high negative potential around the oxygen atom of the carbonyl group, highlighting its role as a hydrogen bond acceptor and its susceptibility to interaction with electrophiles. The hydrogen atoms on the phenyl ring would exhibit a slightly positive potential, while the long alkyl chain would be largely neutral (often colored green).
The insights from MEP maps are crucial for understanding non-covalent interactions, which are central to the solvation of this compound and its interaction with biological receptors. The distinct polar and nonpolar regions suggested by the MEP map are key to its amphiphilic character.
Molecular Dynamics Simulations of this compound Systems
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time in a particular environment, such as in a solvent or interacting with other molecules. mdpi.com
Intermolecular Interactions and Solvation Studies
MD simulations are particularly well-suited for studying the solvation of this compound in various solvents. By placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), and then simulating the system's evolution over time, one can observe how the solvent molecules arrange themselves around the solute.
In an aqueous environment, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen of this compound. arxiv.org The phenyl ring would also interact with water, albeit through weaker dipole-induced dipole interactions. The long, hydrophobic undecyl chain would be repelled by water, leading to a "hydrophobic effect" where the chain might fold to minimize its contact with the aqueous environment. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.
MD simulations can quantify the strength of these interactions by calculating interaction energies. For instance, the interaction energy between acetophenone and surrounding water molecules has been computationally studied, providing a basis for what to expect with this compound. researchgate.net
The following table provides a hypothetical summary of interaction energies for this compound in different solvents, as could be derived from MD simulations.
| Solvent | This compound-Solvent Interaction Energy (Hypothetical) |
| Water | -45 kJ/mol |
| Ethanol | -35 kJ/mol |
| Hexane | -20 kJ/mol |
Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations.
Conformational Analysis and Flexibility
The long undecyl chain of this compound endows it with considerable conformational flexibility. ijpsr.com Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. nih.govnih.govmdpi.com
Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of this compound and identify low-energy conformers. These studies would likely reveal that the rotation around the single bonds of the alkyl chain leads to a multitude of possible conformations. The most stable conformers would likely be those that minimize steric hindrance. For the bond between the carbonyl group and the phenyl ring, a planar or near-planar conformation is expected to be energetically favorable due to conjugation.
Understanding the conformational landscape of this compound is crucial, as different conformers can have different physical properties and biological activities.
Predictive Modeling and Virtual Screening Applications
Computational models can also be used to predict the properties and activities of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.govresearchgate.netnih.govsemanticscholar.org While specific QSAR studies on the toxicity or activity of a series of long-chain alkyl phenyl ketones including this compound are not readily found, the methodology is broadly applicable. Should experimental data become available for a set of such compounds, a QSAR model could be developed to predict, for example, their toxicity based on molecular descriptors. These descriptors could include quantum chemical parameters (like HOMO/LUMO energies), steric parameters, and hydrophobicity indices (like logP).
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. port.ac.ukjacsdirectory.comnih.govresearchgate.nethu.edu.jo If this compound or its derivatives were being investigated as potential ligands for a particular protein, virtual screening could be employed. This would involve docking the 3D structure of this compound into the binding site of the target protein and using a scoring function to estimate the binding affinity. This approach can help prioritize which compounds to synthesize and test experimentally, thereby saving time and resources.
Ligand-Based and Structure-Based Drug Design Approaches
The journey to discover and optimize novel therapeutic agents often employs two complementary computational strategies: ligand-based and structure-based drug design. ccsenet.orgnih.govubaya.ac.idnih.gov The choice between these approaches is primarily dictated by the availability of structural information for the biological target of interest.
Ligand-Based Drug Design (LBDD)
In scenarios where the three-dimensional structure of the target protein is unknown, ligand-based drug design (LBDD) becomes the strategy of choice. ccsenet.orgubaya.ac.idnih.gov This method leverages the information from a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds. A key LBDD technique is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target and elicit a biological response.
For this compound, an LBDD approach would commence with the collection of a dataset of structurally similar compounds with known biological activities against a specific target. This dataset would then be used to generate a pharmacophore model. For instance, a hypothetical pharmacophore for this compound and its analogs might consist of a hydrophobic region corresponding to the long undecyl chain, an aromatic feature from the phenyl group, and a hydrogen bond acceptor at the carbonyl oxygen.
Another powerful LBDD method is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of this compound analogs, a QSAR study could reveal which properties, such as lipophilicity (logP), molecular weight, or electronic properties, are critical for their activity.
Illustrative QSAR Model for this compound Analogs
| Descriptor | Coefficient | Description |
|---|---|---|
| logP | +0.45 | Indicates that higher lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.15 | Suggests that excessively large molecules may have reduced activity. |
Structure-Based Drug Design (SBDD)
When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) can be employed. nih.govpensoft.net This approach involves the use of computational docking to predict the binding orientation and affinity of a ligand within the active site of the target.
In a hypothetical SBDD study of this compound, the compound would be docked into the binding pocket of a target protein. The docking algorithm would explore various possible conformations and orientations of this compound, and a scoring function would estimate the binding energy for each pose. This would provide insights into the specific amino acid residues that interact with the undecyl chain, the phenyl ring, and the carbonyl group.
For example, molecular docking might reveal that the long alkyl chain of this compound fits into a deep hydrophobic pocket of the target protein, while the phenyl ring engages in pi-stacking interactions with an aromatic amino acid residue like phenylalanine or tyrosine. The carbonyl oxygen could form a crucial hydrogen bond with a donor residue such as a serine or threonine.
Hypothetical Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Hypothetical Kinase 1 | -9.5 | Leu83, Val91, Phe167, Gln135 |
Exploration of Chemical Space for Novel Analogs
The "chemical space" encompasses all possible molecules that could theoretically be created. nih.gov Exploring this vast space is a key challenge in drug discovery. Computational methods provide a feasible way to navigate this space to identify novel analogs of a lead compound like this compound with improved properties.
One approach to exploring the chemical space is through the generation of virtual libraries of this compound analogs. This can be done by systematically modifying different parts of the molecule. For example, the length of the alkyl chain could be varied, substituents could be added to the phenyl ring, or the ketone group could be replaced with other functional groups.
These virtual libraries can then be screened using the pharmacophore models or QSAR equations developed through LBDD, or by docking them into the target protein in an SBDD approach. This process, known as virtual screening, allows for the rapid evaluation of thousands or even millions of potential drug candidates, prioritizing a smaller, more manageable number for synthesis and experimental testing.
For instance, a virtual screen of this compound analogs might identify a compound with a shorter alkyl chain and a hydroxyl group on the phenyl ring as having a potentially higher binding affinity and better solubility.
Example of a Virtual Library Generation Strategy for this compound
| Modification Site | Variations |
|---|---|
| Alkyl Chain Length | C8 to C14 |
| Phenyl Ring Substituents | -OH, -OCH3, -Cl, -F at ortho, meta, and para positions |
By integrating these computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships of this compound and its analogs, guiding the design of novel compounds with enhanced therapeutic potential.
Environmental Fate and Ecotoxicological Research of Undecanophenone
Environmental Degradation Pathways and Kinetics
The environmental persistence of undecanophenone is determined by its susceptibility to various degradation processes, including hydrolysis, photodegradation, and biodegradation.
Currently, there is a notable lack of specific experimental data on the hydrolysis of this compound in aquatic environments. Safety Data Sheets for this compound consistently report that no data is available regarding its hydrolysis rate. thermofisher.comtandfonline.comaksci.com In general, ketones are considered to be relatively resistant to hydrolysis under typical environmental pH and temperature conditions. physicsandmathstutor.com The ester functional group is more susceptible to hydrolysis, a reaction that is not characteristic of this compound's chemical structure. testbook.combritannica.com
Photodegradation is a significant pathway for the transformation of this compound in the environment. As an alkyl aryl ketone, it is susceptible to photochemical reactions, particularly the Norrish Type II reaction. researchgate.netwikipedia.org Studies have shown that the photolysis of this compound on various surfaces, including silica-gel, alumina, and water ice, is dominated by Norrish Type II cleavage. researchgate.net
This reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This intermediate then undergoes fragmentation (β-scission) to yield acetophenone (B1666503) and an alkene, specifically 1-nonene. researchgate.netyoutube.com The Yang cyclization, another possible pathway for the 1,4-biradical that would lead to the formation of 1-phenyl-2-alkylcyclobutan-1-ols, has been observed to be a minor process for this compound. researchgate.net
Table 1: Photodegradation Products of this compound via Norrish Type II Reaction
| Reactant | Primary Photoproducts | Reaction Type |
| This compound | Acetophenone, 1-Nonene | Norrish Type II Cleavage |
Data derived from a study on the photolysis of this compound on various surfaces. researchgate.net
Specific data on the biodegradation of this compound in soil and water systems is limited. thermofisher.comaksci.com However, general principles of microbial degradation of long-chain hydrocarbons and ketones suggest potential pathways. The biodegradability of organic compounds is often influenced by features such as the presence of functional groups susceptible to enzymatic action and the nature of the alkyl chains. acs.org
Microbial degradation of complex hydrocarbons in soil can lead to the formation of various metabolites, including organic acids and ketones. nih.gov Studies on the biodegradation of long-chain alkylphenols have identified several fungal strains, such as those from the genera Fusarium, Penicillium, and Trichoderma, capable of degrading these compounds. tandfonline.com The biotransformation of aromatic ketones by soil fungi, such as Penicillium rubens and Penicillium citrinum, has been shown to involve the reduction of the ketone group to form chiral alcohols. tandfonline.com While these studies did not specifically investigate this compound, they indicate that microbial communities in soil possess the enzymatic machinery to transform aromatic ketones.
Biotransformation Studies and Metabolite Identification in Environmental Contexts
There is a lack of specific research on the biotransformation of this compound in environmental contexts and the identification of its metabolites. General studies on the microbial degradation of hydrocarbons and ketones in soil have identified the formation of oxidized products such as organic acids and other ketones. nih.gov For instance, the biotransformation of some aromatic ketones by soil fungi can lead to the production of the corresponding alcohol. tandfonline.com It is plausible that this compound could undergo similar biotransformation pathways, potentially involving oxidation of the alkyl chain or reduction of the carbonyl group, but specific metabolites have not been documented in the literature.
Sorption and Transport Phenomena in Environmental Compartments
The mobility and transport of this compound in the environment are governed by its sorption characteristics in different environmental compartments like soil and sediment.
Specific experimental data on the soil adsorption coefficient (Koc) for this compound are not available in the reviewed scientific literature. thermofisher.comaksci.com The Koc value is a key parameter used to predict the mobility of a chemical in soil; a high Koc value indicates a tendency for the chemical to adsorb to soil and sediment, making it less mobile. ca.gov
For hydrophobic organic compounds like this compound, sorption is primarily to soil organic matter. geology.cz The long alkyl chain of this compound suggests a high octanol-water partition coefficient (Kow), which generally correlates with a high Koc and low water solubility, leading to strong adsorption to soil and sediment. epa.govscience.gov This would imply that this compound is likely to have low mobility in soil, with a lower potential to leach into groundwater. thermofisher.com However, without experimental Koc values, this remains a qualitative assessment. The sorption of long-chain anionic compounds has been shown to be complex, with chain length influencing the sorption behavior. mdpi.com
Leaching and Runoff Potential
The environmental fate of a chemical compound is significantly influenced by its mobility in soil, which dictates its potential to leach into groundwater or be carried into surface waters via runoff. The extent of leaching and runoff is determined by a combination of the chemical's intrinsic properties and the characteristics of the surrounding soil and environment.
Leaching is the process by which soluble substances are transported downward through the soil profile with percolating water. Compounds with high water solubility and low affinity for soil particles are more prone to leaching, posing a potential risk to groundwater resources. Conversely, runoff occurs when precipitation or irrigation water flows over the soil surface, transporting dissolved or particle-bound contaminants into nearby streams, rivers, and lakes. The potential for runoff is influenced by factors such as soil type, topography, and the intensity of rainfall.
A key parameter used to predict the mobility of organic compounds in soil is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com This coefficient measures the tendency of a chemical to adsorb to soil organic matter. chemsafetypro.com A high Koc value indicates strong adsorption to soil particles, resulting in low mobility and a reduced potential for leaching. chemsafetypro.com Conversely, a low Koc value suggests that the compound is more likely to remain in the soil water and be mobile. chemsafetypro.com
Despite the importance of these parameters, a review of publicly available scientific literature and safety data reveals a notable absence of empirical data for this compound. Safety Data Sheets from multiple suppliers consistently report that information on the mobility in soil, as well as data on persistence, degradability, and bioaccumulation potential, is not available. metasci.ca This lack of specific research findings means that the leaching and runoff potential of this compound has not been experimentally determined or quantified.
Data on Soil Mobility of this compound
The following table summarizes the availability of key data points necessary for assessing the leaching and runoff potential of this compound.
| Parameter | Value | Source |
| Soil Adsorption Coefficient (Koc) | No data available | metasci.ca |
| Mobility in Soil | No data available | metasci.ca |
Advanced Research Directions and Future Perspectives for Undecanophenone
Integration with Systems Biology and Omics Technologies
The complexity of biological systems requires a holistic approach where individual components are studied in the context of the entire network. Systems biology aims to understand these complex interactions, and "omics" technologies provide the high-throughput data necessary for such analyses. github.comaprcomposites.com.au Undecanophenone is positioned to be a significant subject of study within this paradigm.
Metabolomics and Proteomics:
This compound has been identified as a compound of interest in metabolomics research, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. researchgate.net It is included in standard mixtures for gas chromatography-mass spectrometry (GC-MS), a key analytical technique in metabolomics, foodomics, and fragrance analysis. mdpi.com The presence of this compound in commercial libraries for proteomics and metabolomics underscores its relevance as a biomarker and a component in complex biological samples. nih.gov By tracking the levels of this compound alongside other metabolites, researchers can gain insights into metabolic pathways and cellular responses to various stimuli.
Future research will likely involve untargeted metabolomics to discover novel pathways involving this compound and targeted analyses to quantify its role in specific biological processes. nih.gov Similarly, proteomics, the study of the entire set of proteins, can elucidate the protein targets that interact with this compound, potentially revealing its mechanism of action in various biological contexts. tescan.com The integration of data from these omics fields will be crucial for building comprehensive models of cellular function where this compound plays a role.
Sustainable Chemistry Applications and Green Synthesis Initiatives
As industries move towards more environmentally friendly practices, the development of sustainable chemical processes and materials is paramount. This compound is finding applications in this "green" revolution, both as a component of sustainable materials and as a target for biocatalysis.
Sustainable Materials:
One of the notable applications of this compound is in the formulation of reversible thermochromic inks. tescan.com These "smart" materials change color in response to temperature changes and contain three main components: an electron-donating color-developing compound, an electron-accepting compound, and a reaction medium that dictates the temperature of the color change. This compound can be used as a component in these systems. github.com Such inks have applications in smart packaging, safety indicators, and textiles, contributing to a more sustainable and responsive material world.
Biocontrol and Natural Production:
Recent studies have identified n-undecanophenone as a metabolite produced by Amycolatopsis sp., a species of actinomycete bacteria. mdpi.com This particular strain demonstrated significant biocontrol potential by suppressing Cercospora leaf spot disease in tomato plants. mdpi.com The natural production of this compound by a microorganism opens the door to its synthesis through fermentation, a cornerstone of green chemistry. This biosynthetic route avoids the harsh reagents and conditions often associated with traditional chemical synthesis.
Future green synthesis initiatives could focus on optimizing the microbial production of this compound, potentially through metabolic engineering of the producing organisms. Furthermore, research into biocatalytic cascades, using enzymes like cytochrome P450 monooxygenases, could be explored to produce this compound or its derivatives from renewable feedstocks, such as cycloalkanes. nih.govschrodinger.com
Interdisciplinary Research Collaborations and Translational Studies
The full potential of this compound can only be unlocked through collaborations that bridge disparate scientific fields. From materials science to medicine, interdisciplinary approaches are essential for translating fundamental discoveries into real-world applications.
Materials Science and Photochemistry:
The behavior of this compound at the interface of different materials is a promising area of research. Studies have investigated the Norrish type II photoreaction, a photochemical process, of this compound on various surfaces like silica-gel, alumina, and water ice. mdpi.com This research into its surface chemistry is fundamental for applications in nanotechnology, surface coatings, and the development of photoremovable protecting groups, which can control the release of active compounds with light. mdpi.com Such studies are inherently interdisciplinary, combining organic chemistry, physical chemistry, and materials science. nih.govnih.gov
Translational Research for Biological Applications:
Translational research aims to bridge the gap between basic science and clinical application. capes.gov.br this compound has been noted for its use for a variety of biological and medical purposes. nih.gov For instance, its identification as a natural antimicrobial and biocontrol agent suggests potential therapeutic or agricultural applications that warrant further investigation. mdpi.com Future translational studies could involve exploring its efficacy in preclinical models or developing it into new products. Furthermore, its physical properties could be harnessed in drug delivery systems, such as nanoemulsions, which are designed to improve the solubility and delivery of therapeutic agents. nih.gov The development of such advanced delivery systems represents a convergence of materials science, pharmacology, and nanotechnology. schrodinger.com
Q & A
Basic Research Questions
Q. What established synthetic routes are used for Undecanophenone, and how do reaction conditions (e.g., solvent polarity, temperature) influence yield?
- Methodological Answer: this compound is typically synthesized via Friedel-Crafts acylation using undecanoyl chloride and benzene derivatives. Key variables include solvent choice (e.g., dichloromethane vs. nitrobenzene) and catalyst activity (e.g., AlCl₃ vs. FeCl₃). Researchers should optimize molar ratios (1:1.2 for acyl chloride:aromatic substrate) and monitor reaction progress via TLC. Yield discrepancies often arise from incomplete acylation or side reactions; replicate experiments under controlled conditions to isolate variables .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer: Use ¹H/¹³C NMR to confirm the ketone group (δ ~200-220 ppm in ¹³C) and alkyl chain integrity (δ 0.5-1.5 ppm for methyl/methylene protons). IR spectroscopy (C=O stretch ~1680-1720 cm⁻¹) and GC-MS (molecular ion peak at m/z 232) are critical for purity assessment. Cross-validate results with elemental analysis (C: ~80.1%, H: ~10.4%) to resolve ambiguities in structural assignments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves (tested for chemical permeation) and fume hoods to prevent inhalation. Store in airtight containers away from oxidizing agents. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per EPA guidelines. Reference Safety Data Sheets (SDS) for acute toxicity data (LD₅₀ > 2000 mg/kg in rats) and first-aid measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or solubility profiles of this compound across studies?
- Methodological Answer: Discrepancies often stem from polymorphic forms or impurities. Conduct DSC (Differential Scanning Calorimetry) to identify polymorphs and HPLC to quantify impurities (>99% purity threshold). Compare solvent-crystallization methods (e.g., ethanol vs. hexane) and environmental controls (humidity, temperature) to isolate contributing factors. Replicate studies using standardized reference materials .
Q. What theoretical frameworks guide the study of this compound’s reactivity in novel catalytic systems (e.g., photoredox catalysis)?
- Methodological Answer: Ground studies in Frontier Molecular Orbital (FMO) theory to predict electron-transfer pathways. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states in ketone-functionalization reactions. Validate hypotheses with kinetic isotope effects (KIE) and Hammett plots to correlate substituent effects with reaction rates. Align experimental designs with computational models to bridge theory-practice gaps .
Q. What methodological challenges arise when studying this compound’s environmental degradation pathways?
- Methodological Answer: Key challenges include detecting low-concentration metabolites (e.g., via LC-MS/MS) and simulating real-world conditions (pH, microbial activity). Use OECD 301B ready biodegradability tests with activated sludge inoculum. For advanced analysis, employ ¹⁴C-labeled this compound to track mineralization rates. Address variability by integrating triplicate assays and statistical models (e.g., ANOVA for significance testing) .
Q. How can researchers design experiments to investigate this compound’s role as a ligand in coordination chemistry?
- Methodological Answer: Use Job’s method (continuous variation) to determine metal-ligand stoichiometry. Characterize complexes via UV-Vis (d-d transitions) and X-ray crystallography. Control pH to prevent ligand hydrolysis and compare stability constants (log K) across metal ions (e.g., Cu²⁺ vs. Zn²⁺). Cross-reference spectral data with Cambridge Structural Database entries to confirm novel geometries .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting data on this compound’s bioactivity in antimicrobial assays?
- Methodological Answer: Evaluate methodological variables:
- Culture conditions (aerobic vs. anaerobic, temperature).
- Strain specificity (Gram-positive vs. Gram-negative bacteria).
- Compound solubility (use DMSO controls ≤1% v/v).
Perform dose-response curves (IC₅₀ calculations) and statistical validation (e.g., Tukey’s HSD test). Publish raw data and experimental protocols to enable meta-analyses .
Q. What strategies ensure reproducibility in this compound-based kinetic studies?
- Methodological Answer: Standardize substrate purity (≥98%), solvent degassing (for O₂-sensitive reactions), and temperature control (±0.1°C). Use internal standards (e.g., diphenyl ether) in GC analyses. Document all parameters in supplementary materials, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
